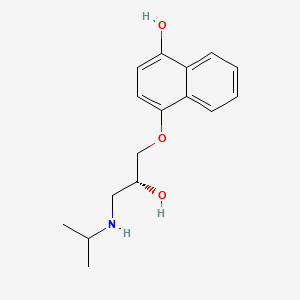

(+)-4-Hydroxypropranolol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

76792-97-7 |

|---|---|

Fórmula molecular |

C16H21NO3 |

Peso molecular |

275.34 g/mol |

Nombre IUPAC |

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1 |

Clave InChI |

CWEPACWBWIOYID-GFCCVEGCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

SMILES isomérico |

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of (+)-4-Hydroxypropranolol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the pharmacologically active (+)-enantiomer of 4-hydroxypropranolol, a major metabolite of the widely used beta-blocker, propranolol. This document details a robust enantioselective synthetic route and outlines a precise purification methodology using chiral high-performance liquid chromatography (HPLC), equipping researchers with the necessary information to obtain high-purity (+)-4-hydroxypropranolol for investigational use.

Introduction

4-Hydroxypropranolol is a significant metabolite of propranolol, exhibiting comparable beta-adrenergic blocking activity to the parent drug.[1] The stereochemistry of 4-hydroxypropranolol is crucial, as the pharmacological activity of many beta-blockers resides predominantly in one enantiomer. For research purposes, access to enantiomerically pure compounds is essential to accurately delineate their pharmacological and toxicological profiles. This guide focuses on the synthesis and purification of the (+)-enantiomer, which corresponds to the (R)-configuration.

Enantioselective Synthesis of this compound

An effective eight-step synthesis for both (R)- and (S)-enantiomers of 4-hydroxypropranolol has been developed, commencing from 1,4-dihydroxynaphthalene, with a notable overall yield of approximately 30%.[2][3] The following protocol is a representative procedure for the synthesis of the (+)-(R)-enantiomer based on established chemical transformations.

Synthesis Workflow

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

A detailed, step-by-step protocol for the synthesis is outlined below. Appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and TLC) should be employed to characterize intermediates and ensure reaction completion at each stage.

Step 1: Monoprotection of 1,4-Dihydroxynaphthalene

-

Dissolve 1,4-dihydroxynaphthalene in a suitable solvent (e.g., DMF).

-

Add a protecting group precursor (e.g., benzyl bromide) and a base (e.g., K₂CO₃).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous work-up and purify the resulting monoprotected intermediate by column chromatography.

Step 2: O-Alkylation

-

Dissolve the monoprotected intermediate in an appropriate solvent (e.g., acetone).

-

Add a suitable alkylating agent (e.g., allyl bromide) and a base (e.g., K₂CO₃).

-

Reflux the mixture until the reaction is complete.

-

After cooling, filter the mixture and evaporate the solvent. Purify the product by column chromatography.

Step 3: Sharpless Asymmetric Epoxidation

-

Dissolve the allylated intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -20 °C).

-

Add the Sharpless epoxidation reagents: titanium(IV) isopropoxide, a chiral diethyl tartrate (use (+)-DET for the (R)-epoxide), and a hydroperoxide (e.g., tert-butyl hydroperoxide).

-

Stir the reaction at low temperature until completion.

-

Quench the reaction and perform an aqueous work-up. Purify the resulting chiral epoxide by column chromatography.

Step 4: Epoxide Ring Opening

-

Dissolve the chiral epoxide in an alcohol solvent (e.g., isopropanol).

-

Add isopropylamine and heat the reaction mixture.

-

Monitor the reaction until the epoxide is fully consumed.

-

Remove the solvent under reduced pressure to yield the protected this compound.

Step 5: Deprotection

-

Dissolve the protected compound in a suitable solvent.

-

Perform catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon) to remove the benzyl protecting group.

-

Filter the catalyst and evaporate the solvent to yield the crude this compound.

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound.

| Step | Intermediate/Product | Starting Material (g) | Reagents | Yield (%) | Purity (%) |

| 1 | Monobenzylated dihydroxynaphthalene | 10.0 | Benzyl bromide, K₂CO₃ | ~85 | >95 |

| 2 | Allylated intermediate | 9.5 | Allyl bromide, K₂CO₃ | ~90 | >95 |

| 3 | Chiral epoxide | 9.0 | Ti(O-iPr)₄, (+)-DET, t-BuOOH | ~80 | >98 (ee) |

| 4 | Protected (+)-4-HP | 7.0 | Isopropylamine | ~95 | >95 |

| 5 | This compound | 7.5 | H₂, Pd/C | ~98 | >90 (crude) |

Purification of this compound

The final crucial step is the purification of the crude product to obtain high-purity this compound suitable for research. Chiral HPLC is the method of choice for separating enantiomers.

Purification Workflow

Figure 2: Purification workflow for this compound.

Preparative Chiral HPLC Protocol

Instrumentation:

-

Preparative HPLC system with a suitable pump, injector, and UV detector.

-

Chiral stationary phase column. A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is often effective for separating beta-blocker enantiomers.[4]

Method Parameters:

-

Column: A preparative column packed with a suitable chiral stationary phase (e.g., Kromasil 5-Amycoat).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common choice. A typical starting ratio would be 86:14 (n-hexane:isopropanol) + 0.1% diethylamine.[5]

-

Flow Rate: The flow rate will depend on the column dimensions but will be significantly higher than analytical scale (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Detection: UV detection at a wavelength where 4-hydroxypropranolol has strong absorbance (e.g., 290 nm).

-

Sample Preparation: Dissolve the crude product in the mobile phase at a concentration suitable for preparative injection (e.g., 75 mg/mL).[5]

-

Injection and Fraction Collection: Inject the sample onto the column and collect the eluent in fractions. The elution order of the enantiomers should be predetermined using an analytical scale injection of the racemate and a standard of one of the pure enantiomers if available. Typically, for this class of compounds on this type of stationary phase, the (R)-enantiomer elutes second.[4]

-

Post-Purification: Combine the fractions containing the pure (+)-enantiomer and remove the solvent under reduced pressure.

-

Purity Assessment: Analyze the final product by analytical chiral HPLC to determine the enantiomeric excess (e.e.) and chemical purity.

Quantitative Data for Purification

| Parameter | Value |

| Column Type | Preparative Amylose-based Chiral Stationary Phase |

| Sample Loading | 50-100 mg per injection (depending on column size) |

| Recovery Yield | >90% |

| Final Purity (Chemical) | >99% |

| Final Purity (Enantiomeric Excess) | >99% e.e. |

Signaling Pathway of Beta-Adrenergic Receptor Blockade

This compound, like its parent compound, exerts its primary pharmacological effect by acting as an antagonist at beta-adrenergic receptors. This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like norepinephrine and epinephrine.

Figure 3: Beta-1 adrenergic receptor signaling pathway and its blockade.

The canonical signaling pathway involves the binding of an agonist to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR).[] This activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[] this compound competitively inhibits the initial step of this cascade by preventing agonist binding to the receptor.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined enantioselective synthesis and preparative chiral HPLC methods, researchers can obtain this important metabolite in high purity, enabling more precise and reliable in vitro and in vivo studies to further elucidate its pharmacological properties. Careful execution of each step and diligent in-process analysis are paramount to achieving the desired outcome.

References

An In-depth Technical Guide to the Mechanism of Action of (+)-4-Hydroxypropranolol as a Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4-Hydroxypropranolol is a primary active metabolite of the widely used non-selective beta-blocker, propranolol. Formed in the liver predominantly by the CYP2D6 enzyme, this metabolite contributes to the overall pharmacological effect of its parent drug. This technical guide provides a comprehensive examination of the mechanism of action of this compound, focusing on its interaction with beta-adrenergic receptors and the subsequent downstream signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of key pathways and workflows to support further research and drug development efforts. While much of the existing literature focuses on the racemic mixture (±)-4-hydroxypropranolol or the more active (-)-enantiomer, this guide consolidates the current understanding of the (+)-enantiomer and highlights areas where further investigation is warranted.

Introduction

Propranolol, a cornerstone in the management of cardiovascular diseases, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 4-hydroxypropranolol has garnered significant attention due to its own substantial beta-blocking activity.[1] Propranolol is administered as a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers. The beta-blocking activity primarily resides in the (-)-(S)-enantiomer.[2][3] The hydroxylation of propranolol to 4-hydroxypropranolol is also a stereoselective process.[4] This guide focuses specifically on the mechanism of action of the (+)-enantiomer of 4-hydroxypropranolol as a beta-blocker.

Receptor Binding and Affinity

This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. Its binding to these receptors prevents the endogenous catecholamines, norepinephrine and epinephrine, from eliciting their sympathomimetic effects.

Quantitative Analysis of Receptor Binding

Quantitative data on the binding affinity of the individual (+)-enantiomer of 4-hydroxypropranolol is limited in publicly available literature. However, studies on the racemic mixture, (±)-4-hydroxypropranolol, provide valuable insights into its potency. The antagonist affinity is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[5]

For a competitive antagonist, the pA2 value can be used to estimate the equilibrium dissociation constant (Ki). The relationship is given by: pA2 ≈ -log(Ki) .

| Compound | Receptor Subtype | pA2 | Estimated Ki (nM) |

| (±)-4-Hydroxypropranolol | β1-Adrenergic Receptor | 8.24 | ~5.75 |

| (±)-4-Hydroxypropranolol | β2-Adrenergic Receptor | 8.26 | ~5.50 |

| (±)-Propranolol | β1-Adrenergic Receptor | 8.30 | ~5.01 |

Note: The Ki values are estimated from the pA2 values for the racemic mixture and serve as an approximation. Further studies on the isolated (+)-enantiomer are required for precise determination.

Downstream Signaling Pathways

The binding of an agonist to β1- and β2-adrenergic receptors typically activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). As a competitive antagonist, this compound blocks this pathway.

Inhibition of Adenylyl Cyclase Activity

Signaling Pathway Diagram

References

- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective binding of propranolol enantiomers to human alpha 1-acid glycoprotein and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

The Journey of a Propranolol Metabolite: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-4-Hydroxypropranolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of (+)-4-Hydroxypropranolol, a pharmacologically active metabolite of the widely used beta-blocker, propranolol. Understanding the metabolic fate and disposition of this key metabolite is crucial for a complete characterization of propranolol's therapeutic actions and for the development of safer and more effective cardiovascular therapies.

Introduction

This compound (4-OHP) is a major metabolite of propranolol formed primarily after oral administration.[1] It is noteworthy for exhibiting beta-adrenoceptor blocking activity similar in potency to its parent compound.[2] The formation of 4-OHP is a critical step in the presystemic, or "first-pass," metabolism of propranolol, significantly influencing its bioavailability.[3][4] This guide delves into the in vivo processes that govern the absorption, distribution, metabolism, and excretion of this compound, presenting key quantitative data and experimental methodologies for its study.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to the administration of its parent drug, propranolol. Following oral propranolol administration, 4-OHP appears rapidly in the plasma, with peak concentrations generally observed between 1 to 1.5 hours post-dose.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of 4-Hydroxypropranolol observed in human studies following the administration of propranolol.

Table 1: Plasma Concentrations and AUC of 4-Hydroxypropranolol After Single Doses of Propranolol in Normal Subjects [3]

| Propranolol Dose | Route | Mean Peak Plasma Concentration (ng/mL) | Mean AUC∞ (ng·hr/mL) |

| 4 mg | Intravenous | - | 6.6 ± 2.2 |

| 20 mg | Oral | - | 59 ± 9 |

| 80 mg | Oral | - | 162 ± 21 |

| 160 mg (slow-release) | Oral | 6 | - |

| 160 mg (conventional) | Oral | ~60 | - |

AUC∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± SEM.

Table 2: Plasma Concentrations of 4-Hydroxypropranolol During Chronic Oral Propranolol Therapy in Hypertensive Patients [5]

| Parameter | Value Range | Mean ± S.D. |

| Plasma Concentration (ng/mL) | 2.1 - 36.0 | - |

| Plasma Concentration Ratio (4-OHP/Propranolol) | 0.057 - 0.241 | 0.130 ± 0.005 |

Table 3: Half-life of 4-Hydroxypropranolol [1][3]

| Condition | Apparent Half-life (t½) |

| After single oral propranolol doses (after 3 hours) | 3.0 to 4.2 hours |

| General | 5 to 8 hours |

Metabolism

The metabolism of propranolol to 4-Hydroxypropranolol and the subsequent metabolism of 4-OHP itself are complex processes primarily occurring in the liver.

Formation of 4-Hydroxypropranolol

The primary pathway for the formation of 4-Hydroxypropranolol is the ring oxidation of propranolol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6 .[6] Some minor contribution from CYP1A2 has also been suggested.[6]

Further Metabolism of 4-Hydroxypropranolol

Once formed, 4-Hydroxypropranolol undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[1][6]

-

Glucuronidation: This is a major elimination pathway for 4-OHP. Several UDP-glucuronosyltransferase (UGT) enzymes are capable of glucuronidating 4-OHP, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1 .[1][7] The resulting 4-Hydroxypropranolol glucuronide (HO-P-G) is a significant circulating metabolite.[3]

-

Sulfation: Sulfation also contributes to the clearance of 4-OHP, with the enzyme SULT1A3 being involved in this process.[6]

It has been noted that 4-Hydroxypropranolol can also be further metabolized, and this process can lead to the formation of reactive intermediates that may cause inhibition of CYP2D6.[8]

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly employed and sensitive method.

General Workflow for Quantification of 4-Hydroxypropranolol in Plasma

Detailed Methodological Steps

A representative method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma involves the following key steps[9][10][11]:

-

Sample Preparation:

-

To a plasma sample, an internal standard (e.g., quinidine) is added.[11]

-

The pH of the plasma is adjusted to alkaline conditions (e.g., pH 10).[11]

-

Liquid-liquid extraction is performed using an organic solvent such as diethyl ether or a mixture of diethyl ether and ethyl acetate (1:1 v/v).[9][12]

-

The organic layer is separated and evaporated to dryness.[11]

-

The residue is reconstituted in a suitable solvent, often the HPLC mobile phase.[11]

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Fluorescence detection is used for its high sensitivity and selectivity for both propranolol and 4-hydroxypropranolol.[9][10]

-

Quantification is based on the peak height or peak area ratio of the analyte to the internal standard.[11]

-

The limit of sensitivity for 4-hydroxypropranolol using such methods can be as low as 2-5 ng/mL.[9][11]

-

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are integral to the overall pharmacological profile of propranolol. Its rapid formation via CYP2D6-mediated oxidation, subsequent extensive glucuronidation and sulfation, and its own pharmacological activity highlight the complexity of propranolol's disposition in the body. A thorough understanding of these processes, aided by robust analytical methodologies, is paramount for optimizing therapeutic strategies involving propranolol and for the future design of drugs with improved pharmacokinetic and pharmacodynamic properties. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Routine methods in toxicology and therapeutic drug monitoring by high-performance liquid chromatography. IV. A rapid microscale method for determination of propranolol and 4-hydroxypropranolol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective analysis of propranolol and 4-hydroxypropranolol by CE with application to biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Nature of a Propranolol Byproduct: A Technical Guide to (+)-4-Hydroxypropranolol

For Immediate Release

This technical guide provides an in-depth analysis of (+)-4-Hydroxypropranolol, a primary and pharmacologically active metabolite of the widely prescribed beta-blocker, propranolol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's pharmacology, metabolism, and relevant experimental methodologies.

Executive Summary

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism following oral administration. One of its major metabolites, this compound, is not an inert byproduct but an active compound with a pharmacological profile comparable in complexity to the parent drug. This guide elucidates the formation of this compound, its multifaceted interactions with adrenergic receptors, and its additional physiological activities. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual representations of metabolic and signaling pathways are included to enhance understanding.

Metabolism and Pharmacokinetics of Propranolol and this compound

Propranolol is primarily metabolized in the liver through three main pathways: ring oxidation, side-chain oxidation, and glucuronidation.[1] The formation of 4-hydroxypropranolol occurs via ring oxidation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2.[2][3] This metabolite is significant only after oral administration due to extensive first-pass metabolism.[4]

The resulting this compound is further metabolized through glucuronidation and sulfation.[5] It possesses a longer half-life (5 to 8 hours) compared to propranolol (3 to 4 hours), contributing to the overall therapeutic effect.[5]

Table 1: Quantitative Overview of Propranolol Metabolism in Humans

| Metabolic Pathway | Percentage of Oral Dose | Key Enzymes/Metabolites | Reference |

| Ring Oxidation | 42% (range: 27-59%) | CYP2D6, CYP1A2; Forms 4-hydroxypropranolol | [1] |

| Side-Chain Oxidation | 41% (range: 32-50%) | Forms Naphthoxylactic acid | [1] |

| Glucuronidation | 17% (range: 10-25%) | UGT1A7, UGT1A9, UGT1A10, UGT2A1 | [1][5] |

Table 2: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol

| Parameter | Propranolol | 4-Hydroxypropranolol | Condition | Reference |

| Peak Plasma Level (ng/mL) | 123 ± 34 | 31 ± 10 | Single 160 mg oral dose in healthy volunteers | [6] |

| Plasma Concentration Range (ng/mL) | 5.3 - 300 | 2.1 - 36.0 | Chronic oral therapy in hypertensive patients | [7] |

| Elimination Half-life (hours) | ~3-6 | ~5-8 | Not specified | [5] |

Table 3: Kinetic Parameters for (S)-4-Hydroxypropranolol Formation

| Enzyme | Vmax (pmol/mg protein/60 min) | Km (µM) | Reference |

| CYP1A2 | 307 (165-2397) | 21.2 (8.9-77.5) | [2] |

| CYP2D6 | 721 (84-1975) | 8.5 (5.9-31.9) | [2] |

Metabolic Pathway of Propranolol

The metabolic conversion of propranolol is a multi-step process involving several enzymes. The following diagram illustrates the primary pathways.

Caption: Primary metabolic pathways of propranolol.

Pharmacological Activity of this compound

This compound is a potent beta-adrenoceptor antagonist, with a pharmacological profile that includes intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA).[8]

Table 4: Pharmacological Activity of 4-Hydroxypropranolol

| Activity | Potency/Effect | Method | Reference |

| β1-Adrenergic Receptor Inhibition | pA2: 8.24 | In vitro receptor binding assay | [9] |

| β2-Adrenergic Receptor Inhibition | pA2: 8.26 | In vitro receptor binding assay | [9] |

| Beta-blocking Potency | Similar to propranolol | Antagonism of isoprenaline effects in cats | [8] |

| Intrinsic Sympathomimetic Activity | Increased heart rate in catecholamine-depleted rats | In vivo animal model | [8] |

| Membrane Stabilizing Activity | Dose-dependent decrease in heart rate and dP/dt at higher doses | In vivo dog model | [8] |

| Antioxidant Activity | Potent antioxidant properties | Not specified | [9] |

Beta-Adrenergic Receptor Signaling

Beta-blockers, including propranolol and its active metabolite, exert their effects by antagonizing the signaling cascade initiated by the binding of catecholamines to beta-adrenergic receptors. The canonical pathway involves G-protein coupling and modulation of adenylyl cyclase activity.

Caption: Canonical beta-adrenergic signaling pathway and its inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

Quantification of Propranolol and 4-Hydroxypropranolol in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of propranolol and 4-hydroxypropranolol in plasma samples.[10][11]

4.1.1 Materials and Reagents

-

Propranolol hydrochloride reference standard

-

4-Hydroxypropranolol hydrochloride reference standard

-

Internal standard (e.g., Bisoprolol)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

4.1.2 Instrumentation

-

HPLC system with a tandem mass spectrometer (LC-MS/MS)

-

Hypersil GOLD C18 column (or equivalent)

-

Autosampler and column oven

4.1.3 Sample Preparation

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.4 Chromatographic Conditions

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Detection: Tandem mass spectrometry in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

4.1.5 Quantification

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The lower limit of quantification (LLOQ) is typically around 1 ng/mL for propranolol and 0.2 ng/mL for 4-hydroxypropranolol.[11]

In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of compounds for beta-adrenergic receptors.[12][13]

4.2.1 Materials and Reagents

-

Cell membranes expressing the beta-adrenergic receptor of interest (e.g., from CHO cells)

-

Radioligand (e.g., [125I]-Iodocyanopindolol)

-

Non-labeled antagonist (e.g., propranolol) for determining non-specific binding

-

Test compounds (e.g., 4-hydroxypropranolol)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Glass fiber filters

4.2.2 Assay Procedure

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), excess non-labeled antagonist (for non-specific binding), or the test compound.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

4.2.3 Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol describes an in vivo method to assess the ISA of a beta-blocker in an animal model.[8][14]

4.3.1 Experimental Model

-

Male Wistar rats

-

Catecholamine depletion is achieved by pretreatment with reserpine.

4.3.2 Procedure

-

Anesthetize the reserpine-pretreated rats.

-

Cannulate the carotid artery for blood pressure and heart rate monitoring.

-

Administer the test compound (e.g., 4-hydroxypropranolol) intravenously at increasing doses.

-

Record the changes in heart rate and blood pressure.

-

A dose-dependent increase in heart rate in the absence of sympathetic tone is indicative of ISA.

Assessment of Membrane Stabilizing Activity (MSA)

This protocol outlines an in vitro method using red blood cell (RBC) hemolysis to assess MSA.[15]

4.4.1 Materials and Reagents

-

Freshly collected human or animal blood

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., a local anesthetic)

4.4.2 Procedure

-

Prepare a suspension of washed RBCs in PBS.

-

Incubate the RBC suspension with various concentrations of the test compound or control.

-

Induce hemolysis by either hypotonic stress (adding distilled water) or heat stress (incubating at an elevated temperature).

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the extent of hemolysis.

4.4.3 Data Analysis

-

Calculate the percentage of hemolysis inhibition for each concentration of the test compound compared to the control (no drug).

-

A dose-dependent inhibition of hemolysis indicates MSA.

Assessment of Antioxidant Activity (DPPH Assay)

This protocol describes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant capacity of a compound.[16][17]

4.5.1 Materials and Reagents

-

DPPH solution in methanol

-

Test compound

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol

4.5.2 Procedure

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound, positive control, or methanol (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

4.5.3 Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the EC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).

Experimental and Logical Workflow

The investigation of a novel active metabolite like this compound follows a structured workflow, from initial identification to detailed pharmacological characterization.

Caption: A logical workflow for the study of an active metabolite.

Conclusion

This compound is a clinically relevant, active metabolite of propranolol that contributes to its overall therapeutic effect. Its distinct pharmacological profile, characterized by potent beta-blockade, intrinsic sympathomimetic activity, and membrane-stabilizing properties, underscores the importance of considering the metabolic fate of drugs in development and clinical practice. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the multifaceted nature of this compound and its implications for drug therapy.

References

- 1. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of propranolol, 4-hydroxypropranolol and propranolol glycol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianjpr.com [asianjpr.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of (+)-4-Hydroxypropranolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Hydroxypropranolol is a primary active metabolite of the widely used non-selective β-adrenergic receptor antagonist, propranolol. Following oral administration, propranolol undergoes significant first-pass metabolism in the liver, with 4-hydroxylation being a major pathway. This metabolite is known to contribute to the overall pharmacological effects of propranolol. Understanding the detailed in vitro pharmacological profile of this compound is crucial for a comprehensive assessment of its therapeutic actions and potential side effects. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, focusing on its interaction with β-adrenergic receptors. The document outlines detailed experimental protocols for key pharmacological assays and presents a framework for the quantitative assessment of its binding affinity and functional activity.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity of this compound

| Target | Radioligand | Kᵢ (nM) |

| β1-Adrenergic Receptor | [³H]-CGP 12177 | TBD |

| β2-Adrenergic Receptor | [³H]-Dihydroalprenolol | TBD |

Table 2: Functional Activity of this compound

| Assay Type | Target | Parameter | Value (nM) |

| cAMP Accumulation | β1-Adrenergic Receptor | IC₅₀ | TBD |

| cAMP Accumulation | β2-Adrenergic Receptor | IC₅₀ | TBD |

| β-Arrestin Recruitment | β1-Adrenergic Receptor | EC₅₀ | TBD |

| β-Arrestin Recruitment | β2-Adrenergic Receptor | EC₅₀ | TBD |

Experimental Protocols

Detailed methodologies for the key in vitro pharmacological assays are provided below. These protocols are based on established methods for characterizing ligand interactions with G-protein coupled receptors (GPCRs) like the β-adrenergic receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors.

a. Materials:

-

Cell Membranes: Membranes from cells recombinantly expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand:

-

For β1-receptors: [³H]-CGP 12177

-

For β2-receptors: [³H]-Dihydroalprenolol (DHA)

-

-

Non-specific Competitor: Propranolol (10 µM)

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

b. Procedure:

-

Prepare cell membranes by homogenization and centrifugation of receptor-expressing cells. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For determining non-specific binding, add 10 µM propranolol in place of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of β-adrenergic receptor activation.

a. Materials:

-

Cells: Whole cells expressing β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293).

-

Agonist: Isoproterenol

-

Test Compound: this compound

-

cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

Cell Culture Medium

-

Stimulation Buffer: (as recommended by the assay kit manufacturer)

-

96-well or 384-well plates

b. Procedure:

-

Seed the cells in culture plates and grow to an appropriate confluency.

-

On the day of the assay, replace the culture medium with stimulation buffer.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Add a fixed concentration of isoproterenol (typically the EC₈₀) to stimulate cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

c. Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.

β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to modulate agonist-induced recruitment of β-arrestin to the β-adrenergic receptors, another important signaling and regulatory event.

a. Materials:

-

Engineered Cell Line: A cell line co-expressing the β-adrenergic receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementing enzyme fragment (e.g., DiscoveRx PathHunter).[2][3]

-

Agonist: Isoproterenol

-

Test Compound: this compound

-

Assay Reagents: (as provided with the β-arrestin assay kit)

-

Cell Culture Medium

-

Assay plates (e.g., white, opaque 96-well plates)

b. Procedure:

-

Plate the engineered cells in the assay plates and culture overnight.

-

Prepare serial dilutions of this compound.

-

Add the test compound dilutions to the cells and incubate.

-

Add a fixed concentration of isoproterenol (EC₈₀) to stimulate β-arrestin recruitment.

-

Incubate for the recommended time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents as per the kit protocol and measure the luminescent or fluorescent signal.

c. Data Analysis:

-

Plot the signal intensity against the logarithm of the concentration of this compound.

-

Determine the EC₅₀ value for agonistic activity or the IC₅₀ value for antagonistic activity from the resulting concentration-response curve.

Visualizations

Signaling Pathways

Caption: β-Adrenergic receptor signaling pathways.

Experimental Workflows

References

- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-4-Hydroxypropranolol: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, pharmacology, and pharmacokinetics of (+)-4-Hydroxypropranolol, a major active metabolite of the widely used β-adrenergic antagonist, propranolol. This document details the scientific journey from its initial identification to the elucidation of its pharmacological profile and metabolic fate. Key experimental protocols for its synthesis, in vivo pharmacological assessment, and pharmacokinetic analysis are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Propranolol, a non-selective beta-blocker developed by Sir James Black in the 1960s, revolutionized the treatment of cardiovascular diseases such as angina pectoris and hypertension.[1][2][3] Its extensive metabolism in the liver leads to the formation of numerous metabolites, with this compound being one of the most significant.[4] Early research identified this metabolite and established that it is not merely an inactive byproduct but possesses pharmacological activity comparable to the parent compound.[5][6] This discovery prompted further investigation into its synthesis, physiological effects, and clinical relevance. This guide aims to consolidate the key scientific findings and methodologies related to this compound, serving as a valuable resource for researchers in pharmacology and drug development.

Discovery and Historical Development

The journey to understanding this compound is intrinsically linked to the study of propranolol's metabolism. Here is a timeline of key milestones:

-

1960s: Following the introduction of propranolol, initial metabolic studies were undertaken to understand its fate in the body. The primary routes of metabolism were identified as ring oxidation and side-chain oxidation.[4]

-

Early 1970s: 4-Hydroxypropranolol was identified as a major metabolite of propranolol formed through aromatic ring hydroxylation. Crucially, it was discovered that this metabolite is pharmacologically active, exhibiting β-blocking effects similar to propranolol itself.[6] This finding was significant as it suggested that the metabolite could contribute to the overall therapeutic effect of propranolol.

-

Mid-1980s: The synthesis of 4'-hydroxypropranolol sulfate, a major conjugate metabolite, was achieved, allowing for more detailed studies of its disposition and biological activity.[7] This highlighted the importance of phase II metabolism in the clearance of 4-hydroxypropranolol.

-

Late 1980s and 1990s: Advances in analytical techniques, particularly high-performance liquid chromatography (HPLC), enabled the development of sensitive and specific assays for the simultaneous quantification of propranolol and 4-hydroxypropranolol in plasma.[8][9][10] These methods were instrumental in detailed pharmacokinetic studies in humans.

-

2000s onwards: Further research has focused on the stereoselective metabolism of propranolol and the enzymes involved in the formation and subsequent metabolism of 4-hydroxypropranolol, including cytochrome P450 isozymes (CYP2D6) and UDP-glucuronosyltransferases (UGTs).[4][11]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported. An improved synthesis starting from 1,4-dihydroxynaphthalene is commonly cited.

Experimental Protocol: Improved Synthesis

This protocol is adapted from the method described by Oatis et al. (1981) and later refined.

Step 1: Synthesis of 4-(Benzyloxy)-1-naphthol

-

1,4-Naphthoquinone is reduced to 1,4-dihydroxynaphthalene.

-

The 1,4-dihydroxynaphthalene is then alkylated with benzyl iodide to yield 4-(benzyloxy)-1-naphthol.

Step 2: Introduction of the Side Chain

-

The 4-(benzyloxy)-1-naphthol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

Step 3: Amination

-

The glycidyl ether intermediate is then subjected to amination with isopropylamine to open the epoxide ring and introduce the isopropylamino group.

Step 4: Deprotection

-

The benzyl protecting group is removed via catalytic hydrogenation to yield racemic (±)-4-hydroxypropranolol.

Purification: The final product is purified by column chromatography on silica gel, followed by crystallization.

Analytical Characterization: The structure and purity of the synthesized this compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data from a single comprehensive source is not readily available in the initial searches, a skilled chemist would expect characteristic signals corresponding to the naphthol ring system, the hydroxypropranolamine side chain, and the isopropyl group.[12]

Pharmacology

This compound exhibits a complex pharmacological profile characterized by three main activities:

-

β-Adrenergic Blockade: It is a potent non-selective β-blocker, with a potency comparable to that of propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure.[5][6]

-

Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, this compound has been shown to cause an increase in heart rate, indicating partial agonist activity.[6]

-

Membrane Stabilizing Activity: At higher concentrations, it exhibits a quinidine-like membrane-stabilizing effect.[6]

Experimental Protocol: In Vivo Assessment of β-Blocking Activity

This protocol is a generalized procedure based on studies conducted in anesthetized dogs.[6]

1. Animal Preparation:

-

Mongrel dogs of either sex are anesthetized with a suitable anesthetic agent (e.g., pentobarbital sodium).

-

The trachea is cannulated for artificial respiration.

-

Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration.

-

Heart rate is monitored using an electrocardiogram (ECG).

2. Experimental Procedure:

-

A baseline heart rate and blood pressure are established.

-

Isoprenaline, a non-selective β-agonist, is administered intravenously at a dose sufficient to produce a significant increase in heart rate (e.g., 0.2-0.5 µg/kg).

-

After the effects of isoprenaline have subsided and cardiovascular parameters have returned to baseline, a dose of this compound is administered intravenously.

-

The isoprenaline challenge is repeated at specific time intervals after the administration of this compound.

3. Data Analysis:

-

The percentage inhibition of the isoprenaline-induced tachycardia is calculated for each dose of this compound.

-

A dose-response curve is constructed to determine the dose of this compound required to produce a 50% inhibition of the isoprenaline response (ID50).

Pharmacokinetics

This compound is a major metabolite of propranolol, particularly after oral administration, due to extensive first-pass metabolism.[4]

Metabolic Pathways

The metabolism of propranolol to and beyond this compound involves several key enzymatic steps.

Caption: Metabolic pathway of propranolol to this compound and its subsequent conjugation.

Experimental Protocol: Pharmacokinetic Analysis in Humans

This protocol outlines a typical procedure for determining the pharmacokinetic parameters of this compound in human subjects.[8]

1. Study Design:

-

A group of healthy human volunteers is recruited.

-

The study can be a single-dose or multiple-dose design.

-

Propranolol is administered orally.

2. Blood Sampling:

-

Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma is separated by centrifugation and stored frozen until analysis.

3. Analytical Method:

-

Plasma concentrations of propranolol and this compound are determined using a validated HPLC method with fluorescence detection.[8][10]

-

The method involves extraction of the analytes from the plasma, chromatographic separation on a C18 column, and quantification based on fluorescence intensity.

4. Pharmacokinetic Parameter Calculation:

-

The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Apparent oral clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

-

Experimental Workflow: HPLC Analysis

Caption: General workflow for the analysis of this compound in plasma by HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacological Potency

| Parameter | Species | Value | Reference |

| β-blocking potency | Cat | Similar to propranolol | [6] |

| pA2 (β1-adrenoceptor) | - | 8.24 | [5] |

| pA2 (β2-adrenoceptor) | - | 8.26 | [5] |

Table 2: Pharmacokinetic Parameters in Humans (after oral propranolol)

| Parameter | Value | Reference |

| Tmax | 1-2 hours | [8] |

| Half-life (t1/2) | 2-4 hours | [13] |

| Cmax (after 160 mg slow-release propranolol) | ~6 ng/mL | [8] |

| Cmax (after 160 mg conventional propranolol) | Significantly higher than slow-release | [8] |

Table 3: Analytical Method Parameters

| Parameter | Method | Value | Reference |

| Limit of Quantification (LOQ) | HPLC-fluorescence | 2 ng/mL | [8] |

| Limit of Quantification (LOQ) | LC-MS/MS | 0.20 ng/mL | [13][14] |

| Extraction Recovery | Solid-Phase Extraction | >64% | [13] |

Conclusion

This compound is a pharmacologically active metabolite of propranolol that contributes to its overall therapeutic effect. Its discovery and subsequent characterization have provided valuable insights into the complex metabolism and pharmacology of β-blockers. The synthetic and analytical methods detailed in this guide serve as a foundation for further research into the clinical significance of this and other active drug metabolites. A thorough understanding of the properties and disposition of this compound is essential for optimizing the therapeutic use of propranolol and for the development of new cardiovascular drugs.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Propranolol: A 50-Year Historical Perspective | Semantic Scholar [semanticscholar.org]

- 3. Propranolol: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined high-performance liquid chromatographic procedure for measuring 4-hydroxypropranolol and propranolol in plasma: pharmacokinetic measurements following conventional and slow-release propranolol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Routine methods in toxicology and therapeutic drug monitoring by high-performance liquid chromatography. IV. A rapid microscale method for determination of propranolol and 4-hydroxypropranolol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of (+)-4-Hydroxypropranolol: A Technical Guide

This technical guide provides an in-depth overview of the critical physicochemical properties of (+)-4-Hydroxypropranolol, a major active metabolite of the widely used beta-blocker, propranolol. The focus of this document is on its solubility and pKa, parameters essential for drug development, formulation, and understanding its physiological behavior. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The following table summarizes the available quantitative data for the solubility and pKa of this compound and its hydrochloride salt. It is important to note that some of the aqueous solubility and pKa values are predicted based on computational models.

| Property | Value | Method/Source | Notes |

| Aqueous Solubility | 0.12 g/L | Predicted (ALOGPS) | This is a predicted value for the free base. |

| Solubility in DMF | 50 mg/mL | Experimental | For the hydrochloride salt. |

| Solubility in DMSO | 30 mg/mL | Experimental | For the hydrochloride salt. |

| Solubility in Ethanol | 30 mg/mL | Experimental | For the hydrochloride salt. |

| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Experimental | For the hydrochloride salt. |

| pKa (Strongest Acidic) | 9.3 | Predicted (ChemAxon) | Refers to the naphtholic hydroxyl group. |

| pKa (Strongest Basic) | 9.91 | Predicted (ChemAxon) | Refers to the secondary amine. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and pKa of pharmaceutical compounds are provided below. While specific experimental data for this compound is limited in publicly available literature, these standard methods are applicable.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus and Reagents:

-

Orbital shaker with temperature control

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

pH meter

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

This compound solid

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Add an excess amount of this compound to a series of flasks containing the desired aqueous medium (e.g., purified water, buffer of a specific pH). The excess solid should be visually apparent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Agitate the flasks for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium by taking samples at various time points.

-

After equilibration, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a 0.22 µm syringe filter.

-

Dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility by correcting for the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]

Principle: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus and Reagents:

-

Automatic titrator or a pH meter with a high-precision electrode

-

Burette

-

Magnetic stirrer and stir bar

-

This compound

-

Degassed purified water (to minimize CO2 interference)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

-

Calibrate the pH meter using standard buffer solutions at multiple points (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of degassed, purified water. A co-solvent may be used if the aqueous solubility is low, but the effect on the apparent pKa must be considered.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

For a basic compound like this compound, titrate with a standardized solution of HCl. For the acidic naphtholic group, titration would be with standardized NaOH.

-

Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading has stabilized.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the inflection point(s).

Determination of pKa (UV-Spectrophotometric Method)

This method is suitable for compounds that possess a chromophore close to the ionizable group, leading to a change in UV absorbance with pH.[7][8][9]

Principle: The UV-Vis spectrum of the compound is recorded in solutions of different, known pH values. The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

This compound

-

A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Prepare a stock solution of (+)-4-Hydroxypranolol.

-

Prepare a series of buffer solutions with known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration. The amount of organic co-solvent from the stock solution should be kept to a minimum (e.g., <1%) to avoid affecting the pKa.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Beta-Adrenergic Receptor Signaling Pathway

As a beta-adrenergic receptor antagonist, this compound blocks the signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. pharmatutor.org [pharmatutor.org]

The Multifaceted Pharmacology of (+)-4-Hydroxypropranolol: A Technical Overview

An In-depth Examination of the Biological Activity and Potency of a Key Propranolol Metabolite for Researchers and Drug Development Professionals.

(+)-4-Hydroxypropranolol, a primary active metabolite of the widely used beta-blocker propranolol, presents a complex pharmacological profile that extends beyond simple beta-adrenoceptor antagonism. This technical guide synthesizes the current understanding of its biological activities, potency, and underlying mechanisms, offering a comprehensive resource for scientists and researchers in the field of pharmacology and drug development.

Core Biological Activities

This compound exhibits a range of biological effects, including potent beta-adrenoceptor blockade, intrinsic sympathomimetic activity (ISA), membrane-stabilizing effects, and significant antioxidant properties.

Beta-Adrenoceptor Blockade: As a potent beta-blocker, this compound demonstrates comparable potency to its parent compound, propranolol.[1][2][3] It is a non-cardioselective antagonist, inhibiting both β1- and β2-adrenergic receptors.[1][2][3] This blockade of beta-adrenoceptors is responsible for its effects on heart rate and blood pressure.[1]

Intrinsic Sympathomimetic Activity (ISA): Unlike some beta-blockers, this compound possesses intrinsic sympathomimetic activity.[1][2][3] This is evidenced by its ability to increase heart rate in catecholamine-depleted animal models, an effect that can be antagonized by propranolol.[1][4] This partial agonist activity may contribute to a different hemodynamic profile compared to beta-blockers lacking ISA.[5]

Membrane Stabilizing Activity: At higher concentrations, this compound exhibits membrane-stabilizing activity, a property it shares with propranolol.[1][2][3] This effect, also referred to as a quinidine-like or anesthetic-like action, is independent of its beta-blocking properties and involves the modulation of ion channel function.[1][6]

Antioxidant Properties: Notably, this compound is a potent antioxidant.[2][3][7] It has been shown to be significantly more effective than both propranolol and vitamin E in inhibiting lipid peroxidation.[7] This antioxidant activity may contribute to the cardiovascular therapeutic benefits of propranolol by protecting against oxidative stress.[7]

Quantitative Potency and Efficacy

The potency of this compound has been quantified across various assays, providing valuable data for comparative analysis.

| Parameter | Receptor/Target | Value | Species/System | Reference |

| pA2 | β1-adrenergic receptor | 8.24 | Not Specified | [2][3][8] |

| pA2 | β2-adrenergic receptor | 8.26 | Not Specified | [2][3][8] |

| EC50 | Antagonism of Isoprenaline-induced tachycardia and vasodepression | 54 µg/kg | Cats | [9] |

| IC50 | Inhibition of lipid peroxidation | 1.1 µM | Isolated rat hepatic microsomes | [4][7][9] |

| EC50 | Protection against glutathione loss | 1.2 µM | Bovine aortic endothelial cells | [7][9] |

Signaling Pathways and Metabolism

The pharmacological effects of this compound are mediated through its interaction with beta-adrenergic signaling pathways and its subsequent metabolism.

Beta-Adrenergic Receptor Blockade

Metabolic Pathway of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through ring oxidation to form this compound, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[9][10] This active metabolite is then further metabolized through glucuronidation and sulfation.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized protocols for key experiments cited in the literature.

Beta-Adrenoceptor Blocking Activity in Anesthetized Animals

This in vivo protocol is designed to determine the beta-blocking potency of a test compound by measuring its ability to antagonize the effects of a beta-agonist like isoprenaline on cardiovascular parameters.

Methodology:

-

Animal Preparation: An appropriate animal model (e.g., cat, dog) is anesthetized. The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively. The trachea may be cannulated to ensure a clear airway.[1]

-

Instrumentation: An electrocardiogram (ECG) is used to monitor heart rate, and a pressure transducer is connected to the arterial cannula to measure blood pressure.

-

Baseline Measurements: After a stabilization period, a dose-response curve is established for the beta-agonist isoprenaline by administering increasing doses and recording the changes in heart rate and blood pressure.

-

Compound Administration: this compound is administered intravenously.

-

Post-Treatment Measurements: After a suitable time for drug distribution, the isoprenaline dose-response curve is repeated.

-

Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the isoprenaline dose-response curve, from which potency values like the EC50 can be calculated.[9]

In Vitro Antioxidant Activity Assay (Lipid Peroxidation)

This assay assesses the ability of a compound to inhibit lipid peroxidation in a biological membrane system.

Methodology:

-

Preparation of Microsomes: Hepatic microsomes are isolated from a suitable animal model (e.g., rat) through differential centrifugation.[7][9]

-

Induction of Peroxidation: Lipid peroxidation is initiated in the microsomal suspension using an iron-catalyzed hydroxyl radical-generating system (e.g., dihydroxyfumarate + Fe(III)).[7]

-

Treatment: Different concentrations of this compound, propranolol, and a positive control (e.g., Trolox) are added to the microsomal suspensions prior to the induction of peroxidation.

-

Measurement of Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the consumption of oxygen.

-

Data Analysis: The concentration of the test compound that inhibits lipid peroxidation by 50% (IC50) is determined.[7][9]

Conclusion

This compound is a pharmacologically complex molecule with a profile that encompasses potent non-selective beta-blockade, intrinsic sympathomimetic activity, membrane-stabilizing effects, and robust antioxidant properties. Its potency in beta-blockade is comparable to that of propranolol, but its additional activities, particularly its antioxidant capacity, suggest that it may contribute significantly to the overall therapeutic effects observed with propranolol administration. A thorough understanding of the multifaceted nature of this active metabolite is essential for the continued development and optimization of beta-adrenoceptor targeting therapies. The experimental frameworks provided herein serve as a foundation for further investigation into the nuanced pharmacology of this compound.

References

- 1. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-hydroxy propranolol hcl | CAS#:14133-90-5 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DailyMed - PROPRANOLOL- propranolol hydrochloride injection, solution [dailymed.nlm.nih.gov]

- 7. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. ClinPGx [clinpgx.org]

- 11. 4-Hydroxypropranolol | 10476-53-6 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Quantification of (+)-4-Hydroxypropranolol in Human Plasma via LC-MS/MS

This application note outlines a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-4-Hydroxypropranolol, a primary active metabolite of propranolol, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader field of drug development. The protocols provided herein detail sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy.

Introduction

This compound is a significant metabolite of the widely used beta-blocker, propranolol. Accurate quantification of this metabolite in plasma is essential for understanding the parent drug's metabolism and its overall pharmacological effect. The LC-MS/MS method presented offers high sensitivity and specificity, overcoming the challenges associated with complex biological matrices. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this analytical method.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

1.1. Protein Precipitation (PPT) Protocol [1][2]

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., Bisoprolol, 25 ng/mL) and 20 µL of methanol.[1]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[1]

-

Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube.

-

Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[1]

1.2. Solid-Phase Extraction (SPE) Protocol [3][4]

SPE offers cleaner extracts by removing more interfering matrix components.

-

To 300 µL of human plasma, add the internal standard (e.g., 4-hydroxy propranolol-d7).[3][4]

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

-

HPLC System: Agilent 1290 Infinity or equivalent[5]

-

Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent[1]

-

Column Temperature: 40°C[1]

-

Mobile Phase A: 0.1% Formic acid in water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 0.3 mL/min[1]

-

Injection Volume: 10 µL[1]

-

Gradient Elution:

-

0-2 min: 70% B

-

2-6 min: 70% B

-

6-6.1 min: 10% B

-

6.1-9.5 min: 10% B[1]

-

2.2. Mass Spectrometry Conditions

-

Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions:

-

Spray Voltage: 3500 V[6]

-

Gas Temperature: 200°C[5]

-

Dry Gas Flow: 12 L/min[5]

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the tables below.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| 4-Hydroxypropranolol | 0.2 - 100 | 0.2 | > 0.99 | [1][2] |

| 4-Hydroxypropranolol | 0.20 - 25.00 (free) | 0.20 | > 0.99 | [3][4] |